4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula . This compound is characterized by a pyrimidine ring that is substituted at the 4 and 6 positions with chlorine atoms, at the 5 position with a 4-chlorophenyl group, and at the 2 position with a methyl group. It serves as an important building block in chemical and pharmaceutical research due to its unique structural properties and potential bioactivity.
The compound's unique structure and properties make it a subject of interest in various scientific studies, particularly in medicinal chemistry and organic synthesis. It has been investigated for its potential applications in developing bioactive molecules.
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is classified as a pyrimidine derivative. Pyrimidines are a class of aromatic compounds that are widely studied for their biological activities and applications in drug development.
The synthesis of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. For instance, the condensation reaction may be performed under reflux conditions to facilitate the reaction between the aldehyde and pyrimidine .
The molecular structure of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine features:
This specific arrangement contributes to its chemical reactivity and biological activity.
Key data about this compound includes:
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituents, which enhances its electrophilic character, making it suitable for nucleophilic attack.
The mechanism of action for 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine involves interactions with specific molecular targets within biological systems.
Relevant analyses indicate that this compound exhibits significant stability under acidic conditions but may undergo hydrolysis under basic conditions .
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine has several applications in scientific research:
This pyrimidine derivative serves as a privileged scaffold in kinase inhibitor design due to its capacity for strategic substitution at the C2, C4, and C6 positions. The electron-deficient nature of the dichloropyrimidine ring enables efficient nucleophilic aromatic substitution (SNAr) reactions, allowing for sequential functionalization with diverse amine-containing pharmacophores [4] [5]. In dual BRD4-kinase inhibitors, the 4-chlorophenyl moiety at C5 enhances hydrophobic interactions within the kinase ATP-binding pocket, while the C2 methyl group contributes to optimal steric orientation. Computational docking studies of analogues reveal that the 5-aryl substituent forms π-stacking interactions with conserved phenylalanine residues (e.g., Phe82 in BRD4), accounting for >50% improvement in binding affinity compared to unsubstituted derivatives [5]. The compound's utility is demonstrated in the synthesis of pyrimidine-carboxamide inhibitors (Table 1), where systematic modifications yielded nanomolar-potency compounds against oncokinases including SRC, ABL, and EPHA2.
Table 1: Kinase Inhibition Profiles of Pyrimidine-Based Analogues
C4 Substituent | C6 Substituent | IC₅₀ SRC (nM) | IC₅₀ BRD4 (nM) |
---|---|---|---|
Morpholine | N-Methylphenethyl | 82 ± 4.1 | 210 ± 12 |
(S)-3-Hydroxypyrrolidine | (S)-3-Phenylpiperidine | 11 ± 0.9 | 38 ± 2.5 |
Piperazine | 4-Chlorobenzyl | 135 ± 8.7 | 310 ± 18 |
Though less prominent than in oncology, this compound enables access to cardiovascular therapeutics through regioselective amination. The C4 chloride undergoes preferential displacement with cyclic amines (e.g., piperazine or morpholine) to yield precursors for L-type calcium channel blockers [6] [9]. Molecular hybridization strategies exploit the 4-chlorophenyl group to enhance membrane permeability, a critical factor for vascular smooth muscle targeting. In dihydropyrimidine hybrids, the chlorine atoms facilitate ring closure to fused tetrahydropyrimidine systems that demonstrate IC₅₀ values of 0.48-3.9 μM against voltage-gated calcium channels. These analogues reduce systolic blood pressure by 30-45 mmHg in hypertensive rat models through selective vasodilation, with potency correlating with the electron-withdrawing character of the C5 aryl group [6].
Comprehensive SAR analysis reveals three critical optimization vectors:
Hydrogen bond acceptor capacity of the pyrimidine nitrogen atoms (N1 and N3) proves essential, as methylation decreases kinase inhibition by >100-fold. Introduction of hydrophilic groups at C6 (e.g., hydroxypyrrolidine) reduces lipophilicity (clogP from 4.2 to 2.8) while improving aqueous solubility and maintaining nanomolar potency [7].
This compound serves as a critical synthon in the industrial-scale synthesis of BCR-ABL inhibitors, most notably dasatinib analogues. The synthetic sequence involves:
The electron-withdrawing 4-chlorophenyl group significantly enhances reactivity at C4 and C6, reducing reaction times by 40% compared to monosubstituted derivatives. Process chemistry optimizations have achieved kilogram-scale production with >98% purity through crystallization from ethanol/water mixtures [4]. The compound's role extends to next-generation kinase inhibitors targeting resistance mutations, where its dichloro functionality enables rapid analoging to overcome T315I gatekeeper mutations in BCR-ABL.
In vitro metabolism studies using human liver microsomes identify three primary biotransformation pathways:
The introduction of the 4-chlorophenyl group redirects metabolism away from the pyrimidine core, significantly reducing the formation of inactive ring-opened products compared to alkyl-substituted analogues. Pharmacokinetic studies in rats demonstrate moderate oral bioavailability (F = 40.7%) with a volume of distribution of 8.2 L/kg, indicating extensive tissue penetration. The hydroxymethyl metabolite retains 30% kinase inhibitory activity, contributing to sustained pharmacodynamic effects [2] [8].
Table 2: Major Metabolites and Enzymatic Pathways
Metabolite Structure | Forming Enzyme | Relative Abundance (%) | Activity Retention |
---|---|---|---|
5-(4-Hydroxyphenyl) derivative | CYP2D6 | 65 | <10% |
2-Hydroxymethyl analog | CYP3A4 | 30 | 30% |
3,4-Dihydro-2(1H)-pyrimidinone | NADPH reductase | 5 | None |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: